molecular formula C13H16O3 B3273610 ethyl 3,3-diMethyl-2-phenyloxirane-2-carboxylate CAS No. 59070-02-9

ethyl 3,3-diMethyl-2-phenyloxirane-2-carboxylate

Cat. No.: B3273610
CAS No.: 59070-02-9
M. Wt: 220.26 g/mol
InChI Key: STPQSUSWQRQEBJ-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with 3,3-dimethyl-2-phenyloxirane in the presence of a catalyst such as rhodium(II) acetate. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme-catalyzed reactions involving oxirane rings.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3,3-dimethyl-2-phenyloxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-15-11(14)13(12(2,3)16-13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPQSUSWQRQEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(O1)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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